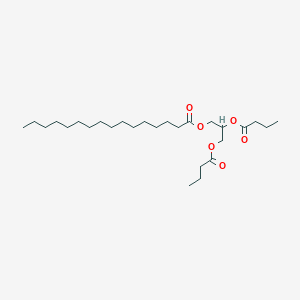
2,3-Di(butanoyloxy)propyl hexadecanoate
描述
1,2-二丁酰基-3-棕榈酰-rac-甘油是一种三酰甘油化合物,在 sn-1 和 sn-2 位置含有丁酸,在 sn-3 位置含有棕榈酸 . 该化合物已在牛油和 Anthophora 蜜蜂的母体 Dufour's 腺体中被发现 . 由于其独特的结构和性质,它在脂质生物化学中是一个重要的分子。
准备方法
合成路线和反应条件: 1,2-二丁酰基-3-棕榈酰-rac-甘油的合成涉及酯化反应,其中丁酸和棕榈酸与甘油酯化。 反应通常需要硫酸或对甲苯磺酸等催化剂,并在回流条件下进行,以确保完全酯化 .
工业生产方法: 该化合物的工业生产可能涉及类似的酯化过程,但规模更大。 使用连续流动反应器和先进的纯化技术(如蒸馏和色谱)可确保高纯度和高产率 .
化学反应分析
反应类型: 1,2-二丁酰基-3-棕榈酰-rac-甘油会发生各种化学反应,包括:
氧化: 该反应会导致羧酸和其他氧化产物的形成。
水解: 在水和酸性或碱性催化剂存在下,酯键可以水解生成甘油、丁酸和棕榈酸。
酯交换: 该反应涉及酯基与醇的交换,导致形成不同的酯.
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
水解: 使用酸性条件(例如盐酸)或碱性条件(例如氢氧化钠)。
酯交换: 使用甲醇钠或脂肪酶等催化剂.
主要形成的产物:
氧化: 羧酸和其他氧化衍生物。
水解: 甘油、丁酸和棕榈酸。
酯交换: 根据所用醇的不同,各种酯.
科学研究应用
1,2-二丁酰基-3-棕榈酰-rac-甘油在科学研究中具有多种应用:
化学: 它被用作模型化合物来研究脂质生物化学和三酰甘油的行为。
生物学: 该化合物因其在细胞代谢和能量储存中的作用而被研究。
医学: 研究探索其潜在的治疗效果及其在代谢紊乱中的作用。
作用机制
1,2-二丁酰基-3-棕榈酰-rac-甘油的作用机制涉及其在体内的代谢。该化合物被脂肪酶水解释放丁酸和棕榈酸,然后被用于各种代谢途径。 丁酸以其抗炎和抗癌特性而闻名,而棕榈酸是细胞膜的关键成分 .
类似化合物:
1,2-二棕榈油酰基-3-棕榈酰-rac-甘油: 在 sn-1 和 sn-2 位置含有棕榈油酸,在 sn-3 位置含有棕榈酸.
1,2-二硬脂酰基-3-棕榈酰-rac-甘油: 在 sn-1 和 sn-2 位置含有硬脂酸,在 sn-3 位置含有棕榈酸.
1,2-二亚油酰基-3-棕榈酰-rac-甘油: 在 sn-1 和 sn-2 位置含有亚油酸,在 sn-3 位置含有棕榈酸.
独特性: 1,2-二丁酰基-3-棕榈酰-rac-甘油的独特之处在于存在丁酸,它赋予了独特的生物活性,如抗炎和抗癌作用。 这使其区别于含有不同脂肪酸的其他三酰甘油 .
相似化合物的比较
1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol: Contains palmitoleic acid at the sn-1 and sn-2 positions and palmitic acid at the sn-3 position.
1,2-Distearoyl-3-Palmitoyl-rac-glycerol: Contains stearic acid at the sn-1 and sn-2 positions and palmitic acid at the sn-3 position.
1,2-Dilinoleoyl-3-Palmitoyl-rac-glycerol: Contains linoleic acid at the sn-1 and sn-2 positions and palmitic acid at the sn-3 position.
Uniqueness: 1,2-Dibutyryl-3-Palmitoyl-rac-glycerol is unique due to the presence of butyric acid, which imparts distinct biological activities such as anti-inflammatory and anticancer effects. This sets it apart from other triacylglycerols that contain different fatty acids .
属性
IUPAC Name |
2,3-di(butanoyloxy)propyl hexadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H50O6/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-21-26(29)32-23-24(33-27(30)20-6-3)22-31-25(28)19-5-2/h24H,4-23H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXQHBSIZIHQNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC)OC(=O)CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H50O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601275624 | |
| Record name | 2,3-Bis(1-oxobutoxy)propyl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601275624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74055-98-4 | |
| Record name | 2,3-Bis(1-oxobutoxy)propyl hexadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74055-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Bis(1-oxobutoxy)propyl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601275624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















